molecular formula C18H24N4O B017710 1-Desmethyl 2-Methyl Granisetron (Granisetron Impurity A) CAS No. 127472-42-8

1-Desmethyl 2-Methyl Granisetron (Granisetron Impurity A)

Cat. No. B017710
CAS RN: 127472-42-8
M. Wt: 312.4 g/mol
InChI Key: INMQDEMSQWWCSB-UHFFFAOYSA-N
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Description

1-Desmethyl 2-Methyl Granisetron, also known as Granisetron Impurity A, is an impurity reference material related to Granisetron . Its molecular formula is C18H24N4O and it has a molecular weight of 312.41 . It is also known by the chemical name 2-Methyl-N-[(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-2H-indazole-3-carboxamide .


Molecular Structure Analysis

The molecular structure of 1-Desmethyl 2-Methyl Granisetron consists of an indazole ring system substituted at the 3-position with a carboxamide group . The molecular formula is C18H24N4O, indicating that it contains 18 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Management of Nausea and Vomiting

Granisetron, a potent and highly selective 5-HT 3 -receptor antagonist, is used for the management of chemotherapy-induced, radiation-induced, and postoperative nausea and vomiting . It has little or no affinity for other receptors, which is thought to underlie the favorable side-effect and safety profiles of this agent .

Use in Oncology and Surgical Settings

Extensive clinical trial data have shown granisetron to be an effective and well-tolerated agent for the treatment of nausea and vomiting in the oncology and surgical settings .

Use in Special Populations

Granisetron has been shown to be effective and well tolerated in special populations, such as patients refractory to antiemetic treatment, patients with hepatic or renal impairment, and children . Its safety profile and minimal potential for drug-drug interactions would make it an antiemetic agent of choice for elderly cancer patients .

Use in Radiation Therapy

In a double-blind, randomized trial involving 34 patients, oral granisetron was shown to be more effective at preventing nausea and vomiting in patients receiving hyperfractionated total body irradiation .

Pharmaceutical Testing

1-Desmethyl 2-Methyl Granisetron (Granisetron Impurity A) is used as a high-quality reference standard for pharmaceutical testing .

Spectrophotometric Quantification

A sensitive, accurate, simple, and validated Ultra violet (UV) spectrophotometric technique by multilinear regression method has been established for the assessment of Granisetron in the bulk drug and pharmaceutical formulations .

Mechanism of Action

Target of Action

It’s worth noting that granisetron, the parent compound, is a well-known antagonist of the serotonin receptor (5-ht3 receptor)

Mode of Action

If it acts similarly to Granisetron, it may function as an antagonist of the 5-HT3 receptor . This means it could bind to these receptors and block their activation by serotonin, a neurotransmitter involved in nausea and vomiting.

Biochemical Pathways

If it acts like granisetron, it may influence the signaling pathway of the 5-ht3 receptor . By blocking this receptor, it could potentially disrupt the transmission of signals that trigger nausea and vomiting.

Result of Action

If it behaves like Granisetron, it may prevent the activation of 5-HT3 receptors , potentially reducing the occurrence of nausea and vomiting.

properties

IUPAC Name

2-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)20-22(17)2/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMQDEMSQWWCSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564038
Record name 2-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide

CAS RN

127472-42-8
Record name 2-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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